4-Methylcyclohexane-1-thiol
Overview
Description
4-Methylcyclohexane-1-thiol is an organic compound with the molecular formula C7H14S. It is a thiol derivative of cyclohexane, characterized by the presence of a methyl group at the fourth position and a thiol group at the first position. This compound is known for its strong odor and is used in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methylcyclohexane-1-thiol can be synthesized through several methods. One common approach involves the free-radical reaction of cyclohexane using carbon disulfide as a sulfur source . Another method includes the hydrogenation of cyclohexanone in the presence of hydrogen sulfide over a metal sulfide catalyst . Additionally, it can be obtained by the addition of hydrogen sulfide to cyclohexene in the presence of nickel sulfide .
Industrial Production Methods: Industrial production of this compound typically involves the hydrogenation of cyclohexanone with hydrogen sulfide over a metal sulfide catalyst. This method is favored due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 4-Methylcyclohexane-1-thiol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles.
Major Products Formed:
Oxidation: Oxidation of this compound typically yields sulfoxides or sulfones.
Reduction: Reduction reactions may produce cyclohexane derivatives.
Substitution: Substitution reactions can result in various substituted cyclohexane derivatives depending on the reagents used.
Scientific Research Applications
4-Methylcyclohexane-1-thiol has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: In biological research, it can be used to study thiol-based biochemical processes.
Medicine: Although not widely used in medicine, it can serve as a model compound for studying thiol-containing drugs.
Mechanism of Action
The mechanism of action of 4-Methylcyclohexane-1-thiol involves its thiol group, which can participate in various chemical reactions. The thiol group is highly reactive and can form disulfide bonds, undergo oxidation, and participate in nucleophilic substitution reactions. These reactions are crucial in biochemical processes and industrial applications .
Comparison with Similar Compounds
Cyclohexanethiol: Similar to 4-Methylcyclohexane-1-thiol but lacks the methyl group at the fourth position.
1-Methylcyclohexane-1-thiol: Another similar compound with the methyl group at the first position instead of the fourth.
Uniqueness: this compound is unique due to the presence of both a methyl group and a thiol group on the cyclohexane ring, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
IUPAC Name |
4-methylcyclohexane-1-thiol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14S/c1-6-2-4-7(8)5-3-6/h6-8H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYGRMXYSBUHFOS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)S | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.